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Cat. No.: B15606010 Get Quote

Application Notes and Protocols for [D-p-Cl-
Phe6, Leu17]-VIP TFA
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the

use of [D-p-Cl-Phe6, Leu17]-VIP TFA, a selective and competitive antagonist of the Vasoactive

Intestinal Peptide (VIP) receptors. This information is intended to guide researchers in

designing and conducting experiments to investigate the physiological and pathological roles of

VIP and its receptors.

Introduction
[D-p-Cl-Phe6, Leu17]-VIP TFA is a synthetic peptide analog that acts as a potent antagonist for

VIP receptors, primarily VPAC1 and VPAC2. It competitively inhibits the binding of the

endogenous ligand VIP, thereby blocking its downstream signaling pathways. This antagonist

has an IC50 of 125.8 nM for the VIP receptor and displays no activity on glucagon, secretin, or

GRF receptors.[1] Its selectivity makes it a valuable tool for elucidating the specific functions of

VIP in various biological processes, including neurotransmission, immune regulation, and cell

proliferation.
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Recommended Concentrations for In Vitro
Experiments
The optimal concentration of [D-p-Cl-Phe6, Leu17]-VIP TFA will vary depending on the specific

cell type, receptor expression levels, and the experimental assay being performed. The

following table summarizes recommended concentration ranges based on available literature.

It is highly recommended to perform a dose-response curve to determine the optimal

concentration for your specific experimental setup.

Experiment Type

Recommended

Concentration

Range

Key Considerations Reference

Receptor Binding

Assays
1 nM - 10 µM

The IC50 is 125.8 nM.

A wide range should

be tested to generate

a full competition

curve.

[1]

cAMP Accumulation

Assays
1 µM - 10 µM

A concentration of 10

µM has been shown

to inhibit VIP-induced

cAMP increase.

[2]

Cell

Proliferation/Activation

Assays

1 µM - 10 µM

Concentrations of 3

µM and 10 µM have

been used to study T-

cell activation and

CREB

phosphorylation.

[3]

Inhibition of VIP-

mediated biological

effects

0.1 µM - 10 µM

The effective

concentration will

depend on the specific

biological response

being measured.

[2][4]
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Signaling Pathways of VIP Receptors
VIP receptors (VPAC1 and VPAC2) are G-protein coupled receptors (GPCRs) that primarily

signal through two main pathways: the adenylyl cyclase (AC) and the phospholipase C (PLC)

pathways.

Gαs-cAMP-PKA Signaling Pathway
Upon VIP binding, the receptor couples to a stimulatory G protein (Gαs), which activates

adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).

Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in

turn phosphorylates various downstream targets, including transcription factors like CREB, to

modulate gene expression and cellular function.
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Caption: Gαs-cAMP-PKA signaling pathway activated by VIP.

Gαq-PLC-PKC Signaling Pathway
In addition to the Gαs pathway, VIP receptors can also couple to Gαq proteins. This activates

Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two

second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This

pathway is involved in various cellular processes, including cell proliferation and differentiation.
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Caption: Gαq-PLC-PKC signaling pathway activated by VIP.

Experimental Protocols
The following are generalized protocols for key experiments using [D-p-Cl-Phe6, Leu17]-VIP

TFA. It is essential to optimize these protocols for your specific cell line and experimental

conditions.

General Workflow for an Antagonist Experiment
This workflow outlines the general steps for assessing the antagonistic activity of [D-p-Cl-Phe6,

Leu17]-VIP TFA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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